3-Chloro-4-methylbenzo[d]isoxazole
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Overview
Description
3-Chloro-4-methylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylbenzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base like pyridine can yield the desired isoxazole . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: Isoxazole rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Chloro-4-methylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-benzo[d]isoxazole: Known for its tyrosine kinase inhibitory activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Studied for its cytotoxic effects.
3-(Arylthiomethyl)isoxazole-4,5-carboxamides: Evaluated for insecticidal activity.
Uniqueness
3-Chloro-4-methylbenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-4-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3 |
InChI Key |
ZYYBHWHNLDHYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)ON=C2Cl |
Origin of Product |
United States |
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